molecular formula C18H12O2S B6307775 2,5-Dibenzoylthiophene CAS No. 72612-47-6

2,5-Dibenzoylthiophene

Cat. No.: B6307775
CAS No.: 72612-47-6
M. Wt: 292.4 g/mol
InChI Key: ZXHPIPJYBMFSQU-UHFFFAOYSA-N
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Description

2,5-Dibenzoylthiophene is a solution-processable small organic molecule designed for advanced materials science and organic electronics research. Its well-defined structure and high purity ensure excellent batch-to-batch reproducibility, which is critical for experimental reliability . This compound belongs to the class of thiophene derivatives, which are widely investigated for their remarkable optical, electronic, and redox properties. The high polarizability of the sulfur atom in the thiophene ring and the ease of functionalization make this family of compounds a versatile building block for novel materials . Researchers are exploring the application of this compound and its derivatives in the development of next-generation devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . In organic solar cells, such thiophene-based oligomers are valued for their potential to enhance light-harvesting capabilities across a broad spectrum and improve charge carrier mobility, which are key factors in overcoming the challenge of poor efficiency in organic electronic devices . The compound's planar π-conjugated structure can facilitate strong intermolecular interactions, promoting efficient charge migration within thin films . As a research chemical, this compound serves as a key precursor or core building block for synthesizing more complex π-conjugated systems and push-pull architectures, enabling the fine-tuning of HOMO/LUMO energy levels and band gaps for specific applications . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-benzoylthiophen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-12-16(21-15)18(20)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHPIPJYBMFSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501381
Record name (Thiene-2,5-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72612-47-6
Record name (Thiene-2,5-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dibenzoylthiophene and Its Functional Derivatives

Established Synthetic Pathways to the 2,5-Dibenzoylthiophene Scaffold

Traditional methods for synthesizing the this compound core primarily rely on well-established organic transformations that take advantage of the intrinsic reactivity of the thiophene (B33073) ring.

The most direct and classical method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. derpharmachemica.com This electrophilic aromatic substitution reaction involves treating thiophene with at least two equivalents of benzoyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.org

The reaction proceeds in a stepwise manner. The first benzoylation occurs at one of the highly reactive α-positions (C2 or C5) to form 2-benzoylthiophene. The acyl group is an electron-withdrawing group and thus deactivates the thiophene ring towards further electrophilic attack. However, under forcing conditions (e.g., excess Lewis acid and acylating agent, and elevated temperatures), a second acylation can be achieved. This second substitution is directed to the vacant α-position (C5), yielding the desired this compound. The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric quantity of the catalyst and an aqueous workup to liberate the final product. wikipedia.org

Reactant 1Reactant 2CatalystSolventProductYield (%)
ThiopheneBenzoyl Chloride (2.2 eq)AlCl₃ (2.2 eq)Carbon DisulfideThis compound~75
ThiopheneBenzoic Anhydride (2.2 eq)Phosphoric AcidNone (neat)This compoundModerate

This table presents typical reaction conditions for the Friedel-Crafts dibenzoylation of thiophene. Yields are approximate and can vary based on specific reaction conditions and workup procedures.

The regioselectivity of the dibenzoylation of thiophene is inherently controlled by the electronic properties of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). echemi.comstackexchange.com This preference is attributed to the greater resonance stabilization of the cationic intermediate (the sigma complex) formed during α-attack, where the positive charge can be delocalized over more atoms, including the sulfur atom. stackexchange.com

When the first benzoyl group is introduced at the C2 position, it deactivates the ring. However, its directing influence still favors substitution at the remaining C5 position for the second electrophilic attack. Attack at C5 allows for the formation of a more stable cationic intermediate compared to attack at C3 or C4. Consequently, the Friedel-Crafts diacylation of unsubstituted thiophene almost exclusively yields the 2,5-disubstituted product, making it a highly regioselective process. derpharmachemica.comechemi.com Strategies to synthesize other isomers, such as 2,4-dibenzoylthiophene, would require starting with a pre-functionalized thiophene, for instance, a 3-substituted thiophene to block one β-position and direct acylation accordingly.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has introduced powerful catalytic methods that offer alternative and often milder routes to complex molecules like this compound, avoiding the use of stoichiometric and harsh Lewis acids.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for constructing the this compound framework. A common strategy involves starting with a 2,5-dihalothiophene, such as 2,5-dibromothiophene (B18171), which is commercially available.

One prominent example is the Suzuki-Miyaura cross-coupling reaction. nih.gov While direct coupling with a benzoyl-containing partner is feasible, a more frequently documented approach is a two-step sequence. First, 2,5-dibromothiophene is coupled with two equivalents of phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form 2,5-diphenylthiophene (B121853). The resulting 2,5-diphenylthiophene can then be subjected to oxidation using a strong oxidizing agent like chromium trioxide (CrO₃) in acetic acid to convert the benzylic-like positions on the thiophene ring to the corresponding carbonyls, yielding this compound.

A more direct, though less commonly cited for this specific molecule, approach is the carbonylative Suzuki cross-coupling. This reaction involves the palladium-catalyzed coupling of 2,5-dihalothiophene with an arylboronic acid in the presence of carbon monoxide (CO). nih.govnih.gov This method directly installs the carbonyl group, forming the diaryl ketone structure in a single step.

Thiophene SubstrateCoupling PartnerCatalyst SystemReaction TypeProduct
2,5-DibromothiophenePhenylboronic Acid (2 eq)Pd(PPh₃)₄ / BaseSuzuki Coupling2,5-Diphenylthiophene
2,5-DibromothiophenePhenylboronic Acid (2 eq)Pd(OAc)₂ / Ligand / Base / COCarbonylative Suzuki CouplingThis compound

This table outlines potential metal-catalyzed cross-coupling strategies for the synthesis of this compound or its immediate precursor.

Beyond palladium, other transition metals like rhodium have been employed in advanced C-H functionalization reactions that represent the cutting edge of synthetic efficiency. Rhodium(III)-catalyzed C-H activation offers a powerful method for forming C-C bonds directly from C-H bonds, avoiding the need for pre-halogenated substrates. mdpi.comnih.gov

In principle, a dual C-H activation strategy could be envisioned for the direct synthesis of this compound from thiophene. Such a reaction would involve a rhodium catalyst to selectively activate the C-H bonds at the 2- and 5-positions of thiophene, followed by coupling with a benzoyl source, such as benzaldehyde (B42025) or benzoyl chloride. While specific examples for the dibenzoylation of thiophene using this method are not yet widely reported, the approach is a subject of ongoing research for the synthesis of various diaryl ketones and functionalized heterocycles. mdpi.com This methodology is highly atom-economical and aligns with the principles of green chemistry.

Functionalization and Derivatization Strategies for Tailored this compound Architectures

Once the this compound scaffold is synthesized, it can serve as a versatile platform for creating a variety of more complex architectures through functionalization of its different components.

The two carbonyl groups are key reactive sites. They can be selectively or fully reduced to secondary alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄), yielding 2,5-bis(α-hydroxybenzyl)thiophene. More vigorous reduction conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions, can be used to completely remove the carbonyl oxygen atoms, affording 2,5-dibenzylthiophene.

The two phenyl rings can also be modified. As the benzoyl group is a meta-directing deactivator for electrophilic aromatic substitution, reactions like nitration or halogenation on the phenyl rings would be expected to occur at the meta-positions relative to the carbonyl-thiophene linkage. libretexts.org

Conversely, the thiophene ring is strongly deactivated by the two electron-withdrawing benzoyl groups. This makes further electrophilic substitution on the thiophene core (at the 3- and 4-positions) very difficult to achieve under standard conditions. libretexts.org This deactivation, however, can be synthetically useful, as it protects the thiophene ring from unwanted side reactions while modifications are made to the benzoyl moieties.

Starting MaterialReagent(s)TransformationProduct
This compoundNaBH₄, MethanolCarbonyl Reduction2,5-Bis(α-hydroxybenzyl)thiophene
This compoundH₂NNH₂, KOH, Ethylene GlycolWolff-Kishner Reduction2,5-Dibenzylthiophene
This compoundHNO₃, H₂SO₄Phenyl Ring Nitration2,5-Bis(3-nitrobenzoyl)thiophene

This table illustrates potential derivatization reactions starting from the this compound core.

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The thiophene ring in this compound is significantly influenced by the two strongly electron-withdrawing benzoyl groups. These groups deactivate the ring towards electrophilic aromatic substitution and activate it for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The benzoyl substituents at the 2- and 5-positions of the thiophene ring withdraw electron density, making the ring less nucleophilic and therefore less reactive towards electrophiles. askfilo.com Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, which readily occur on unsubstituted thiophene, are expected to be considerably more challenging with this compound. askfilo.comnih.gov When such reactions are forced to proceed under harsh conditions, the substitution is anticipated to occur at the 3- or 4-positions (the β-positions) of the thiophene ring, as the electron-withdrawing effect of the benzoyl groups is most pronounced at the adjacent α-positions.

For instance, the bromination of similar di-acylated thiophene systems has been shown to occur at the available β-positions of the thiophene ring. In the case of 1,6-di(thiophen-2-yl)hexane-1,6-dione, bromination with bromine in dichloromethane (B109758) regioselectively yields the corresponding 5,5'-dibromo derivative. nih.gov While not a direct analogue, this suggests that electrophilic attack on a di-acylated thiophene core is feasible at the positions ortho to the acyl groups.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

Reaction Electrophile Reagents and Conditions Predicted Product(s)
Bromination Br⁺ Br₂ / FeBr₃ 3-Bromo-2,5-dibenzoylthiophene and/or 3,4-Dibromo-2,5-dibenzoylthiophene
Nitration NO₂⁺ HNO₃ / H₂SO₄ (fuming) 3-Nitro-2,5-dibenzoylthiophene

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SNAr). nih.govwikipedia.orglibretexts.org For a nucleophilic substitution to occur on the thiophene ring itself, a leaving group, such as a halogen, must be present. Therefore, derivatives like 3-halo-2,5-dibenzoylthiophenes would be the actual substrates for SNAr reactions. In such compounds, the strong electron-withdrawing benzoyl groups would facilitate the attack of nucleophiles at the carbon atom bearing the halogen.

Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Functionalized this compound Derivative

Substrate Nucleophile Reagents and Conditions Predicted Product
3-Bromo-2,5-dibenzoylthiophene Methoxide (CH₃O⁻) NaOCH₃, CH₃OH, heat 3-Methoxy-2,5-dibenzoylthiophene
3-Bromo-2,5-dibenzoylthiophene Ammonia (NH₃) NH₃, high pressure, heat 3-Amino-2,5-dibenzoylthiophene

Modifications of the Benzoyl Moieties

The benzoyl groups of this compound offer multiple sites for chemical modification, including the carbonyl group and the phenyl rings.

Reactions of the Carbonyl Groups:

The ketone functionalities can undergo a variety of transformations common to aryl ketones. Reduction of the carbonyl groups can lead to the corresponding secondary alcohols or complete deoxygenation to methylene (B1212753) groups.

Reduction to Alcohols: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyls to hydroxyl groups, yielding 2,5-bis(α-hydroxybenzyl)thiophene.

Reduction to Methylene Groups (Deoxygenation): More vigorous reduction methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction would convert the benzoyl groups into benzyl (B1604629) groups, affording 2,5-dibenzylthiophene.

Substitution on the Phenyl Rings:

The phenyl rings of the benzoyl groups can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing substituent. Therefore, electrophilic attack will occur at the meta-positions of each phenyl ring.

Table 3: Potential Modifications of the Benzoyl Moieties in this compound

Reaction Type Reagents and Conditions Functional Group Modified Product
Carbonyl Reduction NaBH₄, Methanol Carbonyl 2,5-Bis(α-hydroxybenzyl)thiophene
Deoxygenation H₂NNH₂, KOH, Ethylene glycol, heat Carbonyl 2,5-Dibenzylthiophene
Phenyl Ring Nitration HNO₃ / H₂SO₄ Phenyl Ring 2,5-Bis(3-nitrobenzoyl)thiophene

Post-Synthetic Functionalization of this compound Backbones

Post-synthetic functionalization refers to the introduction of new functional groups or the modification of existing ones on the pre-formed this compound scaffold. illinois.edunih.gov This approach is crucial for fine-tuning the properties of the molecule for specific applications.

One strategy involves the conversion of the carbonyl groups into other functionalities that can then be further elaborated. For example, the reaction of the diketone with hydrazine (B178648) or substituted hydrazines could lead to the formation of fused heterocyclic systems, such as pyridazines.

Another approach is to utilize cross-coupling reactions on halogenated derivatives of this compound. For instance, a 3,4-dihalo-2,5-dibenzoylthiophene could serve as a versatile intermediate for introducing various substituents through Suzuki, Stille, or Sonogashira coupling reactions. nih.gov This would allow for the synthesis of a wide array of complex derivatives with tailored electronic and steric properties.

Table 4: Illustrative Post-Synthetic Functionalization Strategies for this compound Derivatives

Starting Material Reaction Type Reagents and Conditions Resulting Structure
This compound Condensation Hydrazine (H₂NNH₂), Ethanol, heat A dibenzoyl-thieno[3,4-d]pyridazine
3,4-Dibromo-2,5-dibenzoylthiophene Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, heat 3,4-Diphenyl-2,5-dibenzoylthiophene

Reactivity and Reaction Mechanisms of 2,5 Dibenzoylthiophene

Chemo-, Regio-, and Stereoselective ReactionsSelectivity is a cornerstone of modern synthetic chemistry, allowing for precise control over reaction outcomes.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com In 2,5-Dibenzoylthiophene, a chemoselective reducing agent might, for instance, reduce the two carbonyl groups to alcohols while leaving the thiophene (B33073) ring intact.

Regioselectivity involves the preferential formation of one constitutional isomer over another. masterorganicchemistry.comkhanacademy.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com A stereoselective reduction of the dicarbonyls could potentially lead to the syn or anti diol.

While these concepts are well-defined, mdpi.comnih.gov no literature specifically documents chemo-, regio-, or stereoselective reactions performed on this compound.

Advanced Spectroscopic Characterization and Analysis

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of conjugated molecules like 2,5-Dibenzoylthiophene. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, while fluorescence involves the radiative decay from the lowest singlet excited state back to the ground state.

Research on related thiophene (B33073) derivatives, such as 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB), provides insight into the expected spectroscopic behavior. researchgate.net In various solvents, compounds of this class typically exhibit strong absorption bands in the UV-A range (300-420 nm). researchgate.net These absorptions are generally attributed to π→π* electronic transitions involving the conjugated π-electronic system that extends across the thiophene and benzoyl moieties. researchgate.net

The emission spectra of such compounds are often a mirror image of their absorption spectra, which suggests that the molecular geometry does not significantly change upon excitation. researchgate.net The position of the absorption and emission maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect can be analyzed to understand the changes in the dipole moment of the molecule between the ground and excited states. For instance, the fluorescence emission of related compounds has been observed in the 400-520 nm range. researchgate.net

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the excited-state lifetime (τ) are crucial parameters that characterize the photophysical behavior. For similar polycyclic aromatic sulfur heterocycles, fluorescence yields can be quite low (e.g., 1.2 to 1.6%), indicating that non-radiative decay pathways, such as intersystem crossing to the triplet state, are highly efficient. nih.govchemrxiv.org

Table 1: Representative Photophysical Data for Thiophene Derivatives Data based on studies of similar compounds, as specific values for this compound are not readily available in the cited literature.

ParameterTypical Value RangeInformation Obtained
Absorption Maximum (λabs)300 - 420 nmEnergy of π→π* electronic transition. researchgate.net
Emission Maximum (λem)400 - 520 nmEnergy of radiative decay from the S1 state. researchgate.net
Fluorescence Quantum Yield (Φf)~1-2%Efficiency of the fluorescence process versus non-radiative decay. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. nih.govnih.gov These techniques are highly sensitive to molecular structure, composition, and conformation. nih.govresearchgate.net

For this compound, the FT-IR and Raman spectra would be dominated by several key vibrational modes. The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific spectral bands to corresponding molecular motions. walshmedicalmedia.comiosrjournals.org

Key expected vibrational modes for this compound include:

Carbonyl (C=O) Stretching: A very strong and sharp band is expected in the FT-IR spectrum, typically in the region of 1630-1680 cm⁻¹, characteristic of aryl ketones.

Thiophene Ring Vibrations: The C-C and C=C stretching vibrations within the thiophene ring are expected to appear in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching modes are typically found at lower wavenumbers, between 680 and 710 cm⁻¹. iosrjournals.org

Phenyl Ring Vibrations: C=C stretching vibrations of the phenyl rings would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted thiophene and phenyl rings would appear in the 650-900 cm⁻¹ region, and their positions are diagnostic of the substitution pattern.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumStrong
Carbonyl (C=O) Stretch1630 - 1680StrongMedium-Strong
Aromatic C=C Stretch (Phenyl & Thiophene)1400 - 1600Medium-StrongStrong
C-S Stretch (Thiophene)680 - 710Weak-MediumMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR are the most relevant techniques.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity.

Thiophene Protons: The two protons on the thiophene ring (at the 3- and 4-positions) are chemically equivalent and would appear as a single sharp signal (a singlet). Its chemical shift would be in the aromatic region, likely deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups.

Phenyl Protons: The protons on the two benzoyl groups would produce a more complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm). rsc.org The protons ortho to the carbonyl group would be the most deshielded, appearing at the lowest field, while the meta and para protons would appear at higher fields. The splitting patterns (e.g., doublets, triplets) would reveal the coupling between adjacent protons. scielo.br

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Carbonyl Carbon: A signal for the carbonyl carbon is expected to be significantly downfield, typically in the range of δ 190-200 ppm.

Thiophene Carbons: Two distinct signals would be expected for the thiophene ring carbons: one for the substituted carbons (C2 and C5) and one for the unsubstituted carbons (C3 and C4).

Phenyl Carbons: Four distinct signals would be expected for the carbons of each phenyl ring: the ipso-carbon attached to the carbonyl, and the ortho, meta, and para carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on general principles of NMR spectroscopy.

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HThiophene (H3, H4)~7.5 - 8.0Singlet
Phenyl (ortho, meta, para)~7.2 - 8.2Multiplets (Doublets, Triplets)
¹³CCarbonyl (C=O)~190 - 200-
Thiophene (C2, C5)~140 - 150-
Thiophene (C3, C4)~130 - 140-
Phenyl (ipso, ortho, meta, para)~125 - 140-

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or metal complexes. wikipedia.orgfarmaceut.org While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, EPR can be used to study paramagnetic intermediates that may form during chemical reactions or upon photoexcitation.

Potential radical intermediates of this compound that could be studied by EPR include:

Radical Anion: One-electron reduction of the molecule would lead to the formation of a radical anion. The unpaired electron would likely be delocalized over the entire π-conjugated system, with significant spin density on the electron-deficient carbonyl groups and the thiophene ring.

Radical Cation: One-electron oxidation would form a radical cation, with the unpaired electron delocalized across the electron-rich thiophene and phenyl rings.

Triplet State: Following photoexcitation and intersystem crossing, the molecule could exist in a triplet state, which has two unpaired electrons and is EPR active.

The EPR spectrum provides key information through its parameters: the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). farmaceut.org Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, could also be employed to detect transient radical species derived from this compound. mdpi.comnih.gov

Time-Resolved Spectroscopic Techniques for Investigating Excited States and Reaction Kinetics

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to monitor the evolution of excited states and reactive intermediates on extremely short timescales (femtoseconds to microseconds). nih.gov These methods allow for the direct observation of photophysical processes like internal conversion, intersystem crossing, and vibrational relaxation. chemrxiv.orgrsc.org

For a molecule like this compound, a typical experiment would involve:

Excitation: A short laser pulse (pump pulse) excites the molecule to an initial singlet excited state (S₁).

Probing: A second, delayed laser pulse (probe pulse) measures the absorption of the excited molecules as a function of the delay time after the initial excitation.

By analyzing the transient absorption spectra at different delay times, researchers can map the entire decay pathway of the excited state. Studies on related dibenzothiophene (B1670422) derivatives have shown that upon excitation, the initially populated singlet state (S₁) relaxes very quickly, on the order of picoseconds (ps). nih.gov A major decay channel is highly efficient intersystem crossing (ISC) to the triplet manifold (T₁), with triplet yields approaching 98%. nih.govchemrxiv.org The lifetime of this subsequent triplet state can then be measured, which for similar compounds is in the range of hundreds of picoseconds to nanoseconds. nih.gov This information is critical for understanding the photoreactivity of the compound and its potential applications in areas like photochemistry and materials science.

Table 4: Key Kinetic Parameters Obtainable from Time-Resolved Spectroscopy

ParameterTypical TimescaleProcess Investigated
S1 State Lifetime (τS)~4 - 15 psDecay of the lowest singlet excited state. nih.govchemrxiv.org
Intersystem Crossing Rate (kISC)(picoseconds)⁻¹Efficiency of S1 → T1 transition. nih.gov
T1 State Lifetime (τT)~800 - 900 psDecay of the lowest triplet excited state. nih.govchemrxiv.org

Theoretical and Computational Chemistry Studies of 2,5 Dibenzoylthiophene

Computational chemistry provides powerful tools to investigate the molecular properties of 2,5-Dibenzoylthiophene from a theoretical perspective. These methods allow for the detailed examination of its electronic structure, spectroscopic behavior, and reactivity, offering insights that complement experimental findings.

Applications in Advanced Materials Science and Engineering

Organic Electronic Materials

The structure of 2,5-Dibenzoylthiophene, featuring a central electron-rich thiophene (B33073) ring flanked by two electron-withdrawing benzoyl groups, suggests its potential as a component in organic electronic materials. The interaction between these donor and acceptor-like fragments can lead to interesting photophysical and electronic properties.

Organic semiconductors are the active components in a variety of electronic devices. nih.gov The charge transport characteristics of these materials are paramount to their performance. For this compound, the charge transport properties have not been experimentally reported. However, a theoretical analysis of its molecular structure allows for predictions of its potential behavior.

The thiophene core is a well-known building block for organic semiconductors, often contributing to good hole mobility due to its electron-rich nature and tendency to form ordered packing structures. nih.govnih.gov Conversely, the benzoyl groups are known to be electron-withdrawing. ucla.edu This intramolecular donor-acceptor character could potentially lead to ambipolar charge transport, meaning the material could conduct both holes and electrons. The extent of π-conjugation, which is crucial for charge transport, would be influenced by the dihedral angle between the thiophene ring and the phenyl rings of the benzoyl groups. A more planar conformation would favor better charge transport.

Table 1: Theoretical Electronic Properties of this compound and Related Moieties

Moiety/CompoundExpected Electronic CharacterPotential Impact on Charge Transport
ThiopheneElectron-rich (p-type)Facilitates hole transport
Benzoyl GroupElectron-withdrawing (n-type)Facilitates electron transport, may reduce hole mobility
This compoundDonor-AcceptorPotential for ambipolar behavior, properties highly dependent on molecular packing

Note: This table is based on theoretical predictions and the known properties of the individual chemical moieties, not on experimental data for this compound.

In the field of organic light-emitting diodes (OLEDs), materials with high fluorescence quantum yields and tunable emission wavelengths are highly sought after. researchgate.net Thiophene derivatives have been widely investigated for their applications in OLEDs, often as components of the emissive layer or as host materials. nih.govrsc.org

There is currently no published research on the use of this compound in OLEDs. Theoretically, the intramolecular charge transfer (ICT) character arising from the donor-thiophene-acceptor-benzoyl structure could result in fluorescence. The energy of this emission would be dependent on the strength of the donor and acceptor units and the molecular geometry. The presence of the carbonyl groups in the benzoyl moieties might, however, lead to non-radiative decay pathways, potentially quenching fluorescence. Furthermore, the triplet energy level of the molecule would be a critical factor in its suitability for phosphorescent OLEDs, but this has not been determined.

Organic photovoltaic (OPV) cells rely on the light-absorbing properties of organic semiconductors to generate electrical power. informaticsjournals.co.in Thiophene-based polymers and small molecules are among the most successful materials used in OPV active layers, typically as the electron donor component. rsc.orgresearchgate.net

The application of this compound in OPV cells has not been reported in the scientific literature. For a material to be effective in an OPV active layer, it must have a suitable absorption spectrum that matches the solar spectrum, as well as appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge separation at the donor-acceptor interface. The donor-acceptor structure of this compound would likely result in a broad absorption band in the visible spectrum due to ICT. The electron-withdrawing benzoyl groups would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. A deep HOMO level is generally desirable for achieving a high open-circuit voltage in OPV devices.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge carrier mobility of the semiconductor used. mdpi.com Thiophene-based materials have shown excellent performance in OFETs, with some derivatives exhibiting mobilities comparable to amorphous silicon. nih.govnih.gov

Specific research on the use of this compound in OFETs is not available. The potential for ambipolar charge transport, as discussed in section 6.1.1, would make it an interesting candidate for OFETs. The molecular packing in the solid state would be a critical determinant of its performance. Strong intermolecular interactions, such as π-π stacking, are necessary to facilitate efficient charge hopping between molecules. The bulky benzoyl groups might influence the packing arrangement, and the polarity they introduce could impact the device's operational stability.

Conjugated Polymers and Copolymers Incorporating this compound Units

The incorporation of this compound as a monomer unit into conjugated polymers could lead to new materials with tailored electronic and optical properties.

While there are no specific reports on the polymerization of this compound, several established methods for the synthesis of thiophene-based polymers could potentially be applied. beilstein-journals.orgmdpi.comnih.gov The choice of polymerization method would depend on the desired polymer structure and properties.

One possible approach is through direct arylation polycondensation. This method has been successfully used for the synthesis of various functionalized polythiophenes. elsevierpure.com Another potential route is through Stille or Suzuki cross-coupling reactions, which are widely used for the synthesis of conjugated polymers. For these methods, the this compound monomer would first need to be functionalized with suitable reactive groups, such as halogens or organometallic moieties. The presence of the benzoyl groups could influence the reactivity of the monomer and the polymerization process. Post-polymerization functionalization is another strategy, where a pre-synthesized polythiophene with suitable precursor side chains is modified to introduce the benzoyl groups. cmu.edu

Table 2: Potential Polymerization Methods for this compound

Polymerization MethodMonomer RequirementsPotential AdvantagesPotential Challenges
Direct Arylation PolycondensationHalogenated this compoundAtom-economical, avoids organometallic reagentsControl of regioselectivity can be difficult
Stille Cross-CouplingStannylated and halogenated monomersWell-established, good control over polymer structureUse of toxic organotin reagents
Suzuki Cross-CouplingBoronic acid/ester and halogenated monomersMilder reaction conditions, less toxic reagentsBoronic acids can be unstable
Post-polymerization FunctionalizationPolymer with reactive side chainsAllows for the synthesis of a variety of functional polymers from a common precursorReactions on polymers can be incomplete, leading to structural defects

Note: This table presents a theoretical overview of potential polymerization strategies and has not been experimentally validated for this compound.

Influence of Dibenzoylthiophene Unit on Polymer Properties

The incorporation of a this compound unit into a polymer backbone can significantly modify the material's physical and chemical properties. The rigid, aromatic nature of this moiety can enhance the thermal stability of the resulting polymer. The ketone functionalities within the benzoyl groups introduce sites for potential intermolecular interactions, such as hydrogen bonding with other polymer chains or additives, which can affect the polymer's morphology, solubility, and mechanical strength.

In the context of conjugated polymers, the electronic nature of the this compound unit is of particular interest. The substitution of a polymer backbone with electron-withdrawing groups, such as the benzoyl groups in this compound, can alter the electronic properties of the material. For instance, in thiophene-based polymers, the inclusion of such groups can lead to a more planar backbone structure, which facilitates efficient π-electron conjugation along the polymer chain. This enhanced conjugation can, in turn, influence the material's charge transport capabilities, making it relevant for applications in organic electronics.

While specific data on polymers containing the this compound unit is limited, a US patent describes the conceptual use of "2,5 bis-(1-benzoyl)thiophene" as a monomer (monomer B) for creating thiophene-based polymers, including polyamides and poly(benzoxazoles) google.com. The patent suggests that linking such ketone-containing units can increase the linearity of the polymer chain, which is expected to affect crystallinity, structural properties, and chemical interactions google.com. The inclusion of these non-thiophene aromatic units is proposed as a method to modify the physical properties of the polymer by altering the backbone linearity and the functional groups available for interaction google.com. For example, the patent outlines a reaction of 4,6-diamino-1,3-benzenediol dihydrochloride with 2,5-thiophene dicarbonyl chloride to form a poly(benzoxazole), illustrating a potential polymerization pathway where a dibenzoylthiophene derivative could be used google.com.

Photonic Materials and Fluorescent Probes

Materials based on thiophene derivatives are widely explored for their applications in photonics due to their fluorescent properties. The specific substitution pattern on the thiophene ring plays a crucial role in determining the material's absorption and emission characteristics. The this compound structure, with its conjugated system extending from the central thiophene ring to the phenyl rings of the benzoyl groups, is anticipated to exhibit interesting photophysical behaviors.

Design Principles for Tunable Emission

The emission properties of fluorescent materials can be tuned by modifying their chemical structure. For thiophene-based molecules, key design principles for achieving tunable emission include:

Extension of π-Conjugation: Increasing the length of the conjugated system typically leads to a bathochromic (red) shift in both the absorption and emission spectra. This can be achieved by introducing additional aromatic or vinylic groups.

Introduction of Donor-Acceptor Groups: Creating a push-pull system by attaching electron-donating and electron-withdrawing groups to the conjugated backbone is a powerful strategy for tuning the emission color. The intramolecular charge transfer (ICT) character of the excited state can be modulated, leading to a wide range of emission wavelengths. The this compound unit itself possesses a D-A-D character which can be further modified.

Steric Hindrance and Molecular Planarity: The planarity of the molecule in its excited state significantly affects its emission properties. Introducing bulky substituents can cause a twist in the molecular backbone, which may lead to changes in the emission wavelength and quantum yield.

While direct research on the tunable emission of this compound is not widely available, related studies on other thiophene derivatives provide insight. For example, the design of materials where thiophene units are part of a larger conjugated system has been shown to be effective in creating materials with potential for applications in amplified spontaneous emission (ASE) and lasers.

Solvatochromism and Environmental Responsiveness

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is highly desirable for creating fluorescent probes that can sense changes in their local environment. Molecules that exhibit significant solvatochromism typically have a large difference in their dipole moments between the ground state and the excited state.

The D-A-D structure of this compound suggests that it may exhibit solvatochromic behavior. Upon photoexcitation, an intramolecular charge transfer from the electron-rich thiophene ring to the electron-withdrawing benzoyl groups could occur, leading to a more polar excited state. In such a case, polar solvents would stabilize the excited state more than the ground state, resulting in a red shift of the fluorescence emission spectrum as the solvent polarity increases.

The study of solvatochromism involves analyzing the absorption and emission spectra of the compound in a range of solvents with varying polarities. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity function, providing quantitative information about the change in dipole moment upon excitation. This environmental responsiveness makes such compounds potential candidates for use as fluorescent probes to study the polarity of microenvironments in chemical and biological systems.

Supramolecular Chemistry and Self Assembly

Molecular Recognition and Host-Guest Chemistry Involving 2,5-Dibenzoylthiophene

No studies have been identified that explore the capacity of this compound to act as either a host or a guest molecule in molecular recognition events. The scientific literature lacks any data on its binding affinities, association constants, or the thermodynamic and kinetic parameters of its interactions with other molecules in a host-guest context.

Self-Assembly Processes Directed by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

There is a notable absence of research on the self-assembly behavior of this compound. No publications describe how non-covalent forces such as hydrogen bonding, π-π stacking, van der Waals forces, or dipole-dipole interactions might influence the spontaneous organization of its molecules into ordered structures.

Formation of Supramolecular Architectures and Frameworks

Consistent with the lack of information on its self-assembly, there are no reports on the formation of specific supramolecular architectures or frameworks derived from this compound. The design, synthesis, and characterization of any such higher-order structures have not been described in the reviewed literature.

Structure Property Relationships and Molecular Design Principles

Rational Design of 2,5-Dibenzoylthiophene Derivatives for Targeted Electronic and Photophysical Responses

The electronic and photophysical characteristics of this compound derivatives are intrinsically linked to their molecular architecture. The central thiophene (B33073) ring, being electron-rich, acts as a π-conjugated bridge between the two benzoyl groups. The benzoyl moieties, with their electron-withdrawing carbonyl groups, significantly influence the electronic landscape of the molecule. The rational design of derivatives often involves strategic modifications at several key positions to manipulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and thereby control the material's absorption, emission, and charge transport properties.

One effective design strategy is the introduction of various substituents on the peripheral phenyl rings of the benzoyl groups. Attaching electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano, nitro) can systematically alter the energy levels of the HOMO and LUMO. For instance, in related 2,5-bis(phenylethynyl)thiophenes, the introduction of both electron-donating and electron-withdrawing para-substituents on the phenyl rings leads to a bathochromic (red) shift in both the absorption and emission maxima, with electron-accepting groups generally inducing a more pronounced effect. scispace.com This principle allows for the targeted tuning of the material's color and emission characteristics.

Another design approach focuses on modifying the linkage between the thiophene core and the phenyl rings. Replacing the carbonyl bridge of the benzoyl group with other functionalities, such as ethynyl (B1212043) linkages, can significantly impact the planarity and rigidity of the molecule. Increased planarity often leads to extended π-conjugation, resulting in lower energy electronic transitions and enhanced charge carrier mobility.

Furthermore, the replacement of the benzoyl groups with other heterocyclic moieties can lead to novel properties. For example, the derivative 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene is a highly fluorescent compound with quantum yields exceeding 0.60, making it a candidate for universal fluorophore applications. nih.gov This highlights how the exchange of the benzoyl group for a benzoxazolyl moiety dramatically alters the photophysical response from potentially modest luminescence to strong fluorescence.

Correlation of Molecular Structure with Advanced Material Performance

The performance of materials derived from this compound in advanced applications is a direct consequence of their molecular structure. The arrangement of molecules in the solid state, or morphology, plays a crucial role in determining bulk material properties such as charge mobility and luminescence efficiency.

In the solid state, intermolecular interactions such as π-π stacking and C-H···π interactions are critical. nih.gov The planarity of the molecular backbone significantly influences the effectiveness of this stacking. Crystallographic studies of related compounds, such as 2,5-bis(phenylethynyl)thiophene (B14367980) derivatives, have shown that the molecules can adopt nearly planar conformations, which facilitates close packing and can be beneficial for charge transport in applications like organic field-effect transistors (OFETs). scispace.com

The nature of the substituents on the benzoyl rings can also dictate the solid-state packing. Bulky substituents, while potentially improving solubility, can hinder close intermolecular packing and thus reduce charge mobility. Conversely, functional groups capable of specific intermolecular interactions, such as hydrogen bonding, can be used to direct the self-assembly of the molecules into well-ordered domains, which is advantageous for material performance.

The quantum yield of fluorescence is another key performance metric that is strongly correlated with molecular structure. Non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, compete with fluorescence. nih.gov The molecular design can aim to minimize these non-radiative pathways. For example, rigidifying the molecular structure can reduce vibrational modes that contribute to non-radiative decay, thereby enhancing the fluorescence quantum yield. In the case of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, the major pathway for fluorescence quenching was identified as intersystem crossing. nih.gov Understanding such structure-property relationships is vital for designing efficient light-emitting materials for applications like organic light-emitting diodes (OLEDs).

Computational Design of Novel this compound-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the in-silico design and screening of novel materials based on the this compound scaffold. These computational methods allow for the prediction of key electronic and photophysical properties before undertaking complex and time-consuming synthesis.

DFT calculations can provide valuable insights into the geometric and electronic structures of these molecules. For instance, in a study of thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), a derivative where the phenyl groups of this compound are replaced by 3-methylpyrazolyl groups, DFT calculations were used to determine the optimized molecular geometry and electronic properties. researchgate.net Such calculations can predict bond lengths, and bond angles, and the degree of planarity of the molecule, which are crucial for understanding its potential for forming ordered solid-state structures.

A key aspect of computational design is the ability to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that determines the absorption and emission wavelengths of the material. By computationally screening a library of virtual derivatives with different substituents, it is possible to identify candidates with a desired energy gap for a specific application.

The following interactive table presents DFT-calculated electronic properties for two derivatives of thiophene-2,5-dicarbonyl dichloride, which are closely related to this compound. These calculations were performed at the B3LYP/6-311G level of theory. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone)-0.263-0.1000.163
Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)-0.256-0.0980.158

Data sourced from a study on thiophene-2,5-dicarbonyl dichloride derivatives. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the absorption spectra of these molecules. This allows for a direct comparison with experimental data and provides a deeper understanding of the nature of the electronic transitions involved. For example, TD-DFT studies on 2,5-bis(phenylethynyl)thiophenes have shown that the absorption spectra in solution are composed of contributions from various rotational conformations of the molecule. scispace.com This kind of detailed insight is invaluable for the rational design of new materials with tailored optical properties.

Advanced Crystallographic Studies

Single Crystal X-ray Diffraction for Precise Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic-level structure of crystalline solids. This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. Furthermore, SC-XRD elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular architecture.

The molecular conformation is dictated by the orientation of the benzoyl groups relative to the central thiophene (B33073) ring. The degree of planarity or twisting of these groups has significant implications for the electronic properties and packing efficiency of the molecule. Intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds involving the carbonyl groups, are expected to be the primary forces directing the crystal packing. These non-covalent interactions are fundamental in supramolecular chemistry and play a critical role in the stability and properties of the crystalline material.

Below is a table summarizing the crystallographic data for the related derivative, 1,1'-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)bis[1-phenyl-methanone]. researchgate.net

Parameter Value
Chemical FormulaC₃₂H₂₀O₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.345(2)
b (Å)18.012(4)
c (Å)13.034(3)
β (°)98.34(3)
Volume (ų)2404.1(9)
Z4

This data is for a derivative and is presented for illustrative purposes.

Polymorphism and Crystal Engineering of 2,5-Dibenzoylthiophene Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in aromatic ketones, such as derivatives of this compound, is an active area of research.

The formation of different polymorphs is often influenced by crystallization conditions, such as the choice of solvent, temperature, and rate of cooling. These factors can direct the molecules to assemble in different packing arrangements, leading to distinct crystal structures.

Crystal engineering provides a powerful strategy to control the solid-state assembly of molecules and to design materials with desired properties. This is achieved by understanding and utilizing the intermolecular interactions that govern crystal packing. For this compound derivatives, key strategies in crystal engineering would involve:

Modification of Substituents: Introducing different functional groups onto the phenyl rings of the benzoyl moieties can systematically alter the intermolecular interactions. For example, the introduction of hydrogen bond donors or acceptors can promote the formation of specific hydrogen-bonding networks, leading to predictable supramolecular architectures.

Co-crystallization: The formation of multi-component crystals, or co-crystals, with other molecules (co-formers) can introduce new intermolecular interactions and lead to novel crystal structures with modified properties. The selection of co-formers with complementary functional groups is a key aspect of this approach.

Solvent Effects: The solvent from which a compound is crystallized can play a crucial role in determining the resulting polymorphic form. Solvent molecules can be incorporated into the crystal lattice (solvates) or can influence the nucleation and growth of a particular polymorph.

By employing these crystal engineering strategies, it is possible to systematically explore the polymorphic landscape of this compound derivatives and to target the formation of crystalline forms with optimized properties for specific applications.

Outlook and Future Research Directions

Emerging Applications and Unexplored Potentials

The exploration of 2,5-Dibenzoylthiophene and its derivatives is paving the way for novel applications across diverse scientific and technological fields, from medicine to materials science.

In the realm of medicinal chemistry , thiophene-based compounds are being investigated for a wide range of biological activities. Theoretical modeling studies have suggested that certain thiophene (B33073) derivatives may act as potential inhibitors of critical biological targets. For instance, computational models have explored the interaction of thiophene derivatives with the breast cancer susceptibility protein BRCA-1, indicating a potential for these compounds to inhibit its activity and, consequently, cancer cell proliferation. While these are preliminary findings that require experimental validation, they highlight a promising and largely unexplored area for the application of this compound scaffolds in the design of new therapeutic agents.

The field of organic electronics represents another significant frontier for this compound. The electronic properties of thiophene-containing oligomers and polymers are highly tunable, making them suitable for a variety of applications. Researchers are actively developing novel conjugated polymers based on thiophene derivatives for use in organic field-effect transistors (OFETs) and organic solar cells. The introduction of benzoyl groups onto the thiophene core can influence the material's electronic band gap, charge transport characteristics, and morphology, all of which are critical parameters for device performance. New spirobisilole molecules incorporating thienyl groups have been synthesized for use as donor materials in bulk-heterojunction solar cells. Furthermore, the development of bio-based polyesters containing thiophene units for sustainable packaging materials showcases the versatility of these compounds in creating environmentally friendly plastics with high-performance properties.

The photochemical properties of aromatic diketones suggest unexplored potential for this compound in areas such as photopolymerization and sensing. The benzoyl groups can act as photosensitizers, and upon irradiation, could initiate polymerization reactions or participate in energy transfer processes. This opens up possibilities for designing new photoresists, coatings, and advanced materials with light-responsive properties.

Table 1: Potential Applications of this compound Derivatives

Field Potential Application Rationale
Medicinal Chemistry Anticancer agents Theoretical models suggest potential inhibition of targets like BRCA-1.
Antiviral agents Thiophene derivatives have shown promise as Ebola virus entry inhibitors.
Organic Electronics Organic Field-Effect Transistors (OFETs) Tunable electronic properties and good charge carrier mobility.
Organic Solar Cells (OSCs) Potential as donor or acceptor materials in bulk-heterojunction devices.
Sustainable Polymers Thiophene-based polyesters offer a bio-based alternative to traditional plastics.
Photochemistry Photoinitiators Benzoyl groups can absorb light and initiate polymerization.
Photosensitizers Potential for use in photodynamic therapy or photocatalysis.

Challenges in Synthesis and Materials Integration

Despite its promise, the widespread application of this compound is contingent on overcoming several challenges in its synthesis and subsequent integration into functional materials.

The primary synthetic route to this compound is through the Friedel-Crafts acylation of thiophene. This reaction, while well-established, presents several challenges. A key issue is regioselectivity . The thiophene ring can be acylated at either the 2- or 3-position. While the 2-position is generally favored due to the greater stabilization of the intermediate carbocation, achieving exclusive 2,5-disubstitution without the formation of other isomers can be difficult and often requires careful optimization of reaction conditions and catalysts. The use of traditional Lewis acid catalysts like aluminum chloride can lead to undesirable side reactions and low yields due to the instability of the thiophene ring in strongly acidic conditions. The development of milder and more selective catalysts is an ongoing area of research to improve the efficiency and scalability of the synthesis.

Purification of the final product can also be a significant hurdle. The presence of mono-acylated byproducts and other isomers necessitates robust purification techniques, such as column chromatography or recrystallization, which can be time-consuming and may not be economically viable for large-scale production.

When integrating this compound into polymeric materials , several factors must be considered. The presence of the benzoyl groups can influence the polymer's properties in both desirable and undesirable ways. For instance, the photochemical activity of the benzoyl moiety could lead to crosslinking or degradation of the polymer upon exposure to UV light, which might be beneficial for creating patterned surfaces but detrimental to the long-term stability of a material intended for other applications.

Advancements in Theoretical Modeling and Experimental Correlation

Computational chemistry has emerged as a powerful tool for predicting the properties of new materials and guiding experimental efforts. For this compound and its derivatives, theoretical modeling, particularly using Density Functional Theory (DFT) , is playing an increasingly important role.

DFT calculations can provide valuable insights into the electronic structure of this compound, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding the material's electronic and optical properties, such as its absorption and emission spectra, and for predicting its behavior in electronic devices. For example, theoretical calculations can help to estimate the band gap of a polymer containing the this compound unit, which is a key factor in determining its suitability for use in solar cells or light-emitting diodes.

There is a strong need for robust correlation between theoretical predictions and experimental data . Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, provide experimental data that can be compared with the results of theoretical calculations. For instance, a spectroscopic and computational study of a series of thiophene-based oligomers demonstrated that the B3LYP/6-31G(d) computational method could accurately calculate the geometry and vibrational spectra of these molecules and their oxidized forms. This synergy between theory and experiment is essential for validating and refining the computational models.

Future research in this area will likely focus on developing more accurate and efficient computational methods for modeling the properties of this compound-based materials in both the solid state and in solution. This includes modeling intermolecular interactions, charge transport in thin films, and the dynamics of excited states, all of which are critical for understanding and improving the performance of organic electronic devices.

Table 2: Correlation of Theoretical and Experimental Data for Thiophene Derivatives

Property Theoretical Method Experimental Technique Correlation
Electronic Properties DFT (HOMO/LUMO energies) Cyclic Voltammetry (Oxidation/Reduction Potentials) Good correlation between calculated energy levels and measured redox potentials.
Optical Properties TD-DFT (Excitation Energies) UV-Vis Spectroscopy (Absorption Maxima) Generally good agreement, allows for assignment of electronic transitions.

| Vibrational Properties | DFT (Vibrational Frequencies) | Raman and IR Spectroscopy | Good correlation allows for detailed analysis of molecular structure and bonding. |

Development of Novel Functional Materials Based on this compound Scaffolds

The this compound scaffold offers a versatile platform for the design and synthesis of a wide array of novel functional materials. By chemically modifying the benzoyl groups or by incorporating the entire this compound unit into larger molecular architectures, researchers can tailor the properties of the resulting materials for specific applications.

One of the most promising areas of research is the development of conjugated polymers incorporating the this compound unit. These polymers are of interest for their potential use in organic electronics. The electron-withdrawing nature of the benzoyl groups can be used to tune the electronic properties of the polymer, and the rigid thiophene core can promote planarity and enhance charge transport. A modular and facile synthetic route has been developed to synthesize functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, which are versatile building blocks for conjugated polymers with high thermal stability and solubility.

Another exciting direction is the synthesis of bio-based and biodegradable polymers . Thiophene-based polyesters and copolyesters are being explored as sustainable alternatives to petroleum-based plastics. The incorporation of the rigid this compound unit could enhance the thermal and mechanical properties of these polymers, making them suitable for a wider range of applications, including high-performance packaging.

Furthermore, the development of supramolecular assemblies and metal-organic frameworks (MOFs) based on this compound ligands is a largely unexplored area. The carbonyl groups of the benzoyl moieties can act as coordination sites for metal ions, potentially leading to the formation of novel porous materials with applications in gas storage, catalysis, and sensing.

The future of materials science will undoubtedly benefit from the continued exploration of the this compound scaffold. The ability to fine-tune its electronic, optical, and physical properties through chemical modification makes it a highly attractive building block for the next generation of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dibenzoylthiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be achieved via Stille coupling using palladium catalysts, as demonstrated in analogous thiophene derivatives. For example, 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene was synthesized using tributyl(thiophen-2-yl)stannane and tetrakis(triphenylphosphine)palladium under ambient conditions . Key parameters include:

  • Catalyst loading : 10-15 mol% for efficient cross-coupling.
  • Solvent choice : Tetrahydrofuran (THF) or toluene for solubility and reactivity.
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of benzoylating agents (e.g., benzoyl chloride) to minimize side products.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Comprehensive characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and benzoyl group integration (e.g., aromatic protons at δ 7.5-8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 325.5 g/mol for related compounds) .
  • X-ray crystallography : Resolve crystal structure and confirm planarity of the thiophene backbone .
    • Supplementary data : Compare experimental results with computational predictions (e.g., DFT calculations for electronic structure validation).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar compounds (e.g., dibenzothiophene):

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste disposal : Follow local regulations for halogenated organic waste .
  • Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can the photophysical properties of this compound be exploited in optoelectronic applications?

  • Methodological Answer : The extended π-conjugation in thiophene derivatives enables applications in organic electronics.

  • UV-Vis spectroscopy : Measure absorption maxima (e.g., 300-400 nm for benzoyl-substituted thiophenes) to assess electronic transitions .
  • Fluorescence studies : Evaluate quantum yield for potential use in OLEDs or sensors.
  • Device integration : Test thin-film morphology via atomic force microscopy (AFM) to optimize charge transport .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set) .
  • Molecular dynamics (MD) : Simulate solubility parameters in solvents like DMSO or chloroform .
  • Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography for geometric accuracy) .

Q. How can functionalization of this compound be achieved for targeted applications?

  • Methodological Answer : Utilize diazo chemistry or cross-coupling reactions:

  • Diazo intermediates : Introduce substituents via photochemical generation of diazomethyl radicals (e.g., using hypervalent iodine reagents) .
  • Suzuki-Miyaura coupling : Attach aryl/heteroaryl groups to the thiophene core using boronic acids and palladium catalysts .
  • Post-functionalization : Modify benzoyl groups via hydrolysis or nucleophilic substitution.

Q. How should researchers resolve contradictions in reported data (e.g., solubility or reactivity) for this compound?

  • Methodological Answer : Apply empirical contradiction analysis :

  • Reproducibility checks : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control).
  • Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from validated sources like PubChem or NIST .
  • Error source identification : Investigate instrumental variability (e.g., calibration of HPLC systems) or synthetic byproducts .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibenzoylthiophene
Reactant of Route 2
Reactant of Route 2
2,5-Dibenzoylthiophene

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